molecular formula C7H7BrF2O B13021340 5-Bromo-2,3-difluorobenzene methanol

5-Bromo-2,3-difluorobenzene methanol

Cat. No.: B13021340
M. Wt: 225.03 g/mol
InChI Key: LNCTZFRVTSNXQH-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Fluorinated Motifs in Contemporary Organic Chemistry

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are fundamental components in modern organic synthesis. fiveable.mechemistrylearner.comwikipedia.org Their importance lies in their ability to participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. fiveable.mechemistrylearner.com These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. fiveable.me The halogen atom on the aryl halide acts as a leaving group, with its reactivity often depending on the specific halogen; iodides are generally more reactive than bromides or chlorides. fiveable.me This reactivity makes aryl halides indispensable intermediates for producing pharmaceuticals, agrochemicals, and other specialized organic materials. fiveable.melibretexts.org

In parallel, the incorporation of fluorine and fluorinated motifs into organic molecules has become a prominent strategy in drug design and materials science. acs.orgacs.org The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly alter a molecule's physicochemical and biological characteristics. nih.govresearchgate.netcapes.gov.br In medicinal chemistry, introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability. acs.orgnih.govresearchgate.netcapes.gov.br Fluorine's electronic properties can also modify the acidity (pKa) of nearby functional groups, which is critical for optimizing a drug's pharmacokinetic profile. nih.gov Consequently, fluorine is a feature in a significant number of modern pharmaceuticals. nih.gov

Structural Classification and Nomenclature of 5-Bromo-2,3-difluorobenzene Methanol (B129727)

5-Bromo-2,3-difluorobenzene methanol, also known by its IUPAC name (5-Bromo-2,3-difluorophenyl)methanol or as 5-Bromo-2,3-difluorobenzyl alcohol, is a polysubstituted aromatic alcohol. chemspider.com Its structure consists of a benzene (B151609) ring substituted with a bromine atom, two fluorine atoms, and a hydroxymethyl group (-CH₂OH). The numbering of the substituents places the fluorine atoms at positions 2 and 3, and the bromine atom at position 5, relative to the methanol group at position 1.

This compound is classified as a halogenated benzene methanol derivative. It combines the features of an aryl halide (the bromo- and fluoro- substituents on the benzene ring) and a benzyl (B1604629) alcohol. This dual functionality makes it a versatile synthetic intermediate.

Table 1: Properties of this compound

Property Value Source
CAS Number 887585-71-9 chemspider.comchemicalbook.com
Molecular Formula C₇H₅BrF₂O chemspider.comchemicalbook.com
Molecular Weight 223.01 g/mol chemicalbook.com
Synonyms (5-Bromo-2,3-difluorophenyl)methanol, 5-Bromo-2,3-difluorobenzyl alcohol chemspider.com

| Appearance | White solid | chemicalbook.com |

Historical Context of Related Bromofluorobenzene Derivatives in Chemical Synthesis

The synthesis of bromofluorobenzene derivatives has evolved significantly over the past century. Early methods often involved the direct halogenation of fluorobenzene (B45895). For instance, the bromination of fluorobenzene using bromine and a catalyst like iron was described in the 1930s. google.com However, these early electrophilic aromatic substitution reactions often produced mixtures of ortho- and para-isomers, with the para-isomer (p-bromofluorobenzene) typically dominating. google.com Achieving high purity and yield for a specific isomer was a considerable challenge.

Later developments focused on improving the selectivity and efficiency of these reactions. Researchers explored different catalysts, such as aluminum bromide (AlBr₃), and varied reaction conditions like temperature and solvent to optimize the yield of the desired isomer. google.com A key advancement was the discovery that carrying out the bromination of fluorobenzene at low temperatures (between 0°C and -60°C) could produce p-bromofluorobenzene with very high purity (>99.8%) and yield. google.com

For more complex substitution patterns, such as those in difluoro- or trifluorobromobenzenes, synthetic strategies often rely on multi-step processes starting from different aniline (B41778) derivatives. The Sandmeyer reaction, which converts an amino group on an aniline into a diazonium salt that can then be replaced by a halogen, became a crucial tool. google.com For example, 1-bromo-3,5-difluorobenzene (B42898) can be prepared from 3,5-difluoroaniline (B1215098) via diazotization followed by reaction with cuprous bromide (CuBr) and hydrobromic acid (HBr). google.com These historical developments in controlling the regiochemistry of halogenation and utilizing diazonium chemistry laid the groundwork for the synthesis of complex building blocks like this compound.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily focuses on their use as intermediates in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries. The compound itself is not typically the final product but rather a key building block.

A documented synthetic pathway illustrates its utility: this compound is synthesized from 2,3-difluorobenzaldehyde. The aldehyde is first brominated using N-bromosuccinimide to yield 2,3-difluoro-5-bromobenzaldehyde. This intermediate is then reduced using sodium borohydride (B1222165) in methanol to produce this compound as a white solid. chemicalbook.com Following its synthesis, this benzyl alcohol is used to prepare boronate esters, which are key reagents for subsequent Suzuki coupling reactions. chemicalbook.com This highlights the primary research trajectory for this compound: to serve as a precursor that introduces a specific 5-bromo-2,3-difluorophenyl motif into a larger target molecule.

The research trends for analogous compounds further underscore this role. Polysubstituted aryl halides, especially those containing fluorine, are highly sought after for creating libraries of novel compounds for drug discovery. kcl.ac.uk The specific arrangement of the bromo and fluoro substituents on the ring provides a scaffold with defined electronic and steric properties, which can be further diversified through cross-coupling reactions at the bromine site and modification of the methanol group. This strategy is central to fragment-based drug discovery and the development of kinase inhibitors, where precise interactions within a protein's binding pocket are essential. kcl.ac.ukmdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrF2O

Molecular Weight

225.03 g/mol

IUPAC Name

4-bromo-1,2-difluorobenzene;methanol

InChI

InChI=1S/C6H3BrF2.CH4O/c7-4-1-2-5(8)6(9)3-4;1-2/h1-3H;2H,1H3

InChI Key

LNCTZFRVTSNXQH-UHFFFAOYSA-N

Canonical SMILES

CO.C1=CC(=C(C=C1Br)F)F

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Bromo 2,3 Difluorobenzene Methanol

Advanced Synthetic Pathways for the Bromodifluorobenzene Core

The synthesis of 5-Bromo-2,3-difluorobenzene methanol (B129727), a key building block in various chemical research areas, hinges on the efficient construction of its core structure, the 1-bromo-2,3-difluorobenzene (B1273032) moiety. The subsequent conversion of this core, typically through formylation to 5-bromo-2,3-difluorobenzaldehyde (B1289993) followed by reduction, yields the target alcohol. Methodologies for creating the bromodifluorobenzene core are diverse, employing a range of classical and modern synthetic strategies. These pathways are optimized to control regioselectivity and maximize yield, which can be challenging due to the directing effects of the fluorine and bromine substituents.

Nucleophilic Substitution Approaches for Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) presents a viable, albeit sometimes counterintuitive, pathway for the synthesis of halogenated arenes. In the context of fluoroaromatics, the high electronegativity of fluorine plays a crucial role. While fluoride (B91410) is typically a poor leaving group in SN1 and SN2 reactions, the opposite is often true in SNAr. The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, which disrupts aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.

The regioselectivity of these reactions is critical and can be challenging to control, often influenced by the solvent system. researchgate.net For instance, in reactions of 1-X-2,4-difluorobenzenes with nucleophiles, the choice of solvent can dictate the position of substitution. researchgate.net While not a direct route to brominate a difluorobenzene, SNAr can be employed to introduce a fluorine atom into a bromo-precursor or to replace other leaving groups on a pre-formed difluorinated ring.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

Factor Influence on Reaction Rationale
Halogen Substituent F > Cl > Br > I (for rate) The high electronegativity of fluorine stabilizes the rate-determining Meisenheimer intermediate through a strong inductive effect. stackexchange.com
Solvent Can control regioselectivity Solute-solvent interactions can preferentially stabilize one transition state over another, directing the nucleophilic attack. researchgate.net

| Activating Groups | Electron-withdrawing groups | Groups like -NO₂ ortho or para to the leaving group further stabilize the Meisenheimer complex, increasing the reaction rate. |

Electrophilic Aromatic Substitution Strategies for Aromatic Bromination

Electrophilic aromatic substitution is a fundamental strategy for the direct bromination of aromatic rings. The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org Benzene itself is not reactive enough to engage with molecular bromine directly; therefore, a Lewis acid catalyst is required to generate a more potent electrophile. libretexts.orgjove.com

The mechanism proceeds in two main steps:

Generation of the Electrophile: A Lewis acid, such as ferric bromide (FeBr₃), reacts with molecular bromine (Br₂) to form a complex that polarizes the Br-Br bond, creating a highly electrophilic bromine species. jove.com

Attack and Re-aromatization: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org In a subsequent fast step, a weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

When brominating a substituted benzene like 1,2-difluorobenzene (B135520), the directing effects of the existing substituents must be considered. Fluorine atoms are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. For 1,2-difluorobenzene, electrophilic attack is predicted to occur primarily at the C4 and C5 positions.

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS)

Radical bromination using N-Bromosuccinimide (NBS), known as the Wohl-Ziegler reaction, is a highly selective method for brominating the position adjacent to an aromatic ring (the benzylic position). youtube.comwikipedia.org This reaction does not directly brominate the aromatic core but is crucial for functionalizing alkyl side chains on an aromatic precursor.

The reaction is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide), which generates a low concentration of bromine radicals. youtube.comresearchgate.net The mechanism follows a radical chain process:

Initiation: Homolytic cleavage of the initiator or the N-Br bond generates the initial radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the substrate (e.g., 2,3-difluorotoluene), forming a resonance-stabilized benzylic radical and HBr. youtube.com This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain. libretexts.org

This method is exceptionally useful for its selectivity, as it avoids electrophilic addition or substitution on the aromatic ring itself. youtube.com The resulting benzyl (B1604629) bromide is a versatile intermediate that can be converted into other functional groups, including an alcohol, through nucleophilic substitution. Modern protocols often utilize safer solvents like acetonitrile (B52724) or (trifluoromethyl)benzene instead of the traditionally used carbon tetrachloride. researchgate.netacs.org

Table 2: Comparison of Aromatic vs. Benzylic Bromination

Feature Electrophilic Aromatic Bromination Radical Benzylic Bromination (NBS)
Reagent Br₂ / Lewis Acid (e.g., FeBr₃) N-Bromosuccinimide (NBS)
Initiator Lewis Acid Catalyst Light (hν) or Radical Initiator (e.g., AIBN)
Position of Bromination Aromatic Ring (C-H bond) Benzylic Position (Side-chain C-H bond)
Key Intermediate Arenium Ion (Carbocation) Benzylic Radical

| Typical Substrate | Aromatic Compound (e.g., 1,2-Difluorobenzene) | Alkyl-substituted Aromatic (e.g., Toluene) |

Direct Bromination Processes with Catalytic Systems (e.g., FeCl₃)

Direct bromination using molecular bromine in the presence of a catalytic amount of iron(III) chloride (FeCl₃) is a specific and widely used application of electrophilic aromatic substitution. masterorganicchemistry.com Similar to FeBr₃, FeCl₃ functions as a Lewis acid to activate the bromine molecule.

The catalytic cycle begins with the coordination of FeCl₃ to a bromine molecule. This interaction polarizes the Br-Br bond, significantly increasing its electrophilicity and generating a species that behaves like a "Br⁺" source. jove.commasterorganicchemistry.com The aromatic substrate then attacks this activated complex. The reaction of chlorobenzene (B131634) with thionyl chloride catalyzed by FeCl₃ has been studied, demonstrating the utility of iron(III) chloride in facilitating electrophilic substitutions on halogenated benzenes. ucwv.edu The choice of catalyst can sometimes influence the product distribution and yield compared to other Lewis acids like aluminum chloride (AlCl₃). ucwv.edu

For the synthesis of the 5-bromo-2,3-difluorobenzene core, this method would involve the direct treatment of 1,2-difluorobenzene with bromine and catalytic FeCl₃. The regiochemical outcome would be governed by the ortho-, para-directing nature of the fluorine substituents.

Dehydrohalogenation Reactions in the Formation of Fluoroaromatics

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (HX) from a molecule, typically to form an alkene or alkyne. wikipedia.orgyoutube.com This strategy is also ingeniously applied to the synthesis of aromatic systems, including fluoroaromatics, by starting with polyhalogenated cyclic precursors.

A key route to the 1-bromo-2,3-difluorobenzene core involves the synthesis and subsequent dehydrohalogenation of a halogenated cyclohexene (B86901) derivative. chemicalbook.com For example, 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene can be treated with a strong base, such as potassium hydroxide (B78521) (KOH), to induce a double dehydrofluorination. chemicalbook.com This two-step elimination process removes two molecules of hydrogen fluoride (HF) and results in the formation of the stable aromatic ring.

Synthetic Route via Dehydrohalogenation chemicalbook.com

Precursor: 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene

Reagent: Potassium hydroxide (KOH), often with a phase-transfer catalyst like triethylbenzylammonium chloride.

Reaction: The base promotes the elimination of two equivalents of HF.

Product: 1-Bromo-2,3-difluorobenzene.

This method provides a powerful way to construct the specific substitution pattern of the difluoroaromatic ring, which might be difficult to achieve through direct substitution on a benzene precursor.

Reduction Methods for Precursors (e.g., Nitro-substituted Intermediates)

An alternative and highly versatile route to the bromodifluorobenzene core involves the use of a nitro-substituted intermediate. The reduction of an aromatic nitro group to an amine is one of the most robust and widely used transformations in organic synthesis. wikipedia.org

This multi-step approach could involve:

Nitration: Introduction of a nitro group onto a difluorobenzene precursor via electrophilic aromatic substitution.

Reduction: The resulting nitro-difluorobenzene is then reduced to a difluoroaniline. This reduction can be achieved using various methods, including:

Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org

Metals in acidic media, such as iron, tin, or zinc in the presence of HCl. wikipedia.orgyoutube.com

Reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.org

Diazotization and Sandmeyer Reaction: The difluoroaniline is then converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HBr). This diazonium salt is a valuable intermediate that can be subsequently treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, affording the target 1-bromo-2,3-difluorobenzene.

This pathway offers excellent control over regiochemistry, as the initial nitration and subsequent Sandmeyer reaction can be directed to specific positions on the aromatic ring. The selective reduction of a nitro group in the presence of other reducible functionalities is also well-established. niscpr.res.in

Functional Group Interconversion to the Methanol Moiety

The introduction of the methanol group onto the 5-bromo-2,3-difluorobenzene scaffold is a critical step in its synthesis. This is typically achieved through the reduction of a corresponding aldehyde or carboxylic acid.

Reductive Transformations for Benzyl Alcohol Formation

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. For the preparation of 5-bromo-2,3-difluorobenzene methanol, the primary precursors are 5-bromo-2,3-difluorobenzaldehyde or 5-bromo-2,3-difluorobenzoic acid.

A documented route to 5-bromo-2,3-difluorobenzyl alcohol starts from 2,3-difluorobenzaldehyde. This precursor undergoes bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid. The resulting 5-bromo-2,3-difluorobenzaldehyde is then reduced to the target alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in methanol at room temperature, providing the desired product in high yield. chemicalbook.com

The following table outlines a specific experimental procedure for this reduction:

ParameterValue
Starting Material 5-bromo-2,3-difluorobenzaldehyde
Reagent Sodium borohydride (NaBH₄)
Solvent Methanol
Temperature Room Temperature (20 °C)
Reaction Time 1 hour
Yield 87%
Data sourced from patent literature detailing the synthesis. chemicalbook.com

Alternatively, should the synthesis proceed via 5-bromo-2,3-difluorobenzoic acid, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) would be necessary. masterorganicchemistry.com LiAlH₄ is capable of reducing carboxylic acids to primary alcohols, a transformation that NaBH₄ cannot typically achieve under standard conditions. masterorganicchemistry.com This reaction is generally performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.

Alkylation and Related Strategies for Methanol Group Introduction

While reductive methods are prevalent, the direct introduction of a hydroxymethyl group onto the 1-bromo-2,3-difluorobenzene ring represents an alternative, albeit more complex, strategy. This could theoretically be accomplished through formylation followed by reduction, or via organometallic intermediates. For instance, a Grignard or organolithium reagent could be formed from 1-bromo-2,3-difluorobenzene, which would then react with formaldehyde. However, the generation and subsequent reaction of such organometallic species can be complicated by the presence of the fluorine substituents and the potential for side reactions.

Optimization of Reaction Conditions and Parameters

To maximize the efficiency, yield, and selectivity of the synthesis of this compound, careful optimization of reaction conditions is paramount.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact the outcome of the reduction reaction. For reductions using sodium borohydride, protic solvents like methanol or ethanol (B145695) are often employed. ugm.ac.id In the specific case of reducing 5-bromo-2,3-difluorobenzaldehyde, methanol was used effectively. chemicalbook.com However, for other aldehyde reductions, a range of solvents have been investigated. For instance, in the palladium-catalyzed hydrogenation of benzaldehyde (B42025), ethanol proved to be a superior solvent compared to THF or hexane, leading to a significantly higher conversion rate. mdpi.com In some flow chemistry applications for aldehyde reduction, a mixture of isopropanol (B130326) and water has been utilized. nih.gov

The following table illustrates the effect of different solvents on the conversion of benzaldehyde in a catalytic hydrogenation reaction, which can provide insights for optimizing similar reductions.

SolventPolarityConversion of Benzaldehyde (%)
HexaneLow<10
Tetrahydrofuran (THF)Medium34.2
IsopropanolHigh56.9
EthanolHigh95.6
Illustrative data from the hydrogenation of benzaldehyde over a γ-Fe₂O₃@HAP-Pd catalyst. mdpi.com

Temperature and Pressure Effects on Reaction Kinetics and Yields

Temperature is a critical parameter in controlling the rate and selectivity of a reaction. For the NaBH₄ reduction of 5-bromo-2,3-difluorobenzaldehyde, the reaction proceeds efficiently at ambient temperature (20°C). chemicalbook.com For catalytic hydrogenations, temperature can be adjusted to improve conversion. For example, in the hydrogenation of aldehydes with a manganese-based catalyst, reactions are effectively carried out at 25°C. nih.gov In some cases, higher temperatures can be used to drive reactions to completion, but this also risks the formation of byproducts. mdpi.com

Pressure is a key variable in catalytic hydrogenation reactions. An increase in hydrogen pressure generally leads to a higher concentration of hydrogen in the solution, which can accelerate the reaction rate. For the hydrogenation of benzaldehyde, increasing the pressure from 1 bar to 10 bar resulted in a significant increase in conversion. mdpi.com Similarly, for manganese-catalyzed aldehyde hydrogenations, a pressure of 30-50 bar H₂ is often employed. nih.govnih.gov

The table below shows the effect of hydrogen pressure on the conversion of benzaldehyde in a catalytic hydrogenation.

Hydrogen Pressure (bar)Conversion of Benzaldehyde (%)
136.8
575.2
10100
Illustrative data from the hydrogenation of benzaldehyde over a γ-Fe₂O₃@HAP-Pd catalyst after 1 hour. mdpi.com

Catalyst Design and Performance in Synthetic Transformations

For reductions involving catalytic hydrogenation, the choice of catalyst is crucial. While the direct reduction of 5-bromo-2,3-difluorobenzaldehyde with NaBH₄ does not require a catalyst, related hydrogenations of halogenated aldehydes have been extensively studied. chemicalbook.com Catalysts based on palladium, ruthenium, and manganese have shown high efficacy in the selective hydrogenation of aldehydes. mdpi.comnih.govresearchgate.net For instance, a palladium catalyst supported on magnetic nanoparticles (γ-Fe₂O₃@HAP-Pd) has demonstrated excellent activity and selectivity for the hydrogenation of various aldehydes, including those with halogen substituents. mdpi.com Manganese pincer complexes have also emerged as highly efficient catalysts for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.govacs.org

The performance of different catalyst systems in the hydrogenation of 4-fluorobenzaldehyde (B137897), a structurally related compound, is summarized in the table below.

CatalystCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Conversion (%)
[Mn(PNP-iPr)(CO)₂(H)]0.13025100
[Mn(PNP-iPr)(CO)₂(H)]0.055025100
[Re(PNP-iPr)(CO)₂(H)]1.05025<5
Illustrative data from the hydrogenation of 4-fluorobenzaldehyde in ethanol. nih.govacs.org

This data highlights that catalyst design, including the choice of metal center and ligand architecture, plays a pivotal role in achieving high catalytic activity and selectivity in the synthesis of benzyl alcohols from their corresponding aldehydes.

Regioselectivity Control in Aromatic Substitution Reactions

The synthesis of this compound often commences with the electrophilic aromatic substitution of a difluorinated benzene derivative. A common precursor is 2,3-difluorobenzaldehyde. The control of regioselectivity during the bromination of this substrate is paramount to ensure the bromine atom is introduced at the desired C-5 position.

The directing effects of the substituents on the aromatic ring govern the outcome of the bromination reaction. The two fluorine atoms at positions 2 and 3 are ortho, para-directing, yet deactivating due to their high electronegativity. Conversely, the aldehyde group at position 1 is a meta-directing and deactivating group. The interplay of these electronic effects determines the position of electrophilic attack.

The position para to the fluorine at C-2 (which is the C-5 position) and the position ortho to the fluorine at C-3 (which is the C-4 position) are activated. However, the C-5 position is also meta to the deactivating aldehyde group, which further influences the electron density of the ring. The C-4 position is ortho to one fluorine and meta to the other, as well as being ortho to the aldehyde group, which is sterically hindered. Therefore, the C-5 position is generally the most favorable site for bromination, leading to the formation of 5-Bromo-2,3-difluorobenzaldehyde.

The choice of brominating agent and catalyst can further influence the regioselectivity. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid are commonly employed to achieve controlled monobromination. researchgate.net

Table 1: Factors Influencing Regioselectivity in the Bromination of 2,3-difluorobenzaldehyde

FactorInfluence on RegioselectivityFavored Isomer
Directing Effect of Fluorine (at C-2)Ortho, para-directing (activates C-4 and C-5)4-Bromo and 5-Bromo
Directing Effect of Fluorine (at C-3)Ortho, para-directing (activates C-2 and C-5)5-Bromo
Directing Effect of Aldehyde (at C-1)Meta-directing (deactivates C-2, C-4, C-6; favors C-3 and C-5)5-Bromo
Steric HindranceHinders attack at positions adjacent to large groups (e.g., C-2, C-6)Favors less hindered positions

Following the regioselective bromination, the resulting 5-Bromo-2,3-difluorobenzaldehyde is then reduced to the target compound, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to both the bromination and reduction steps to enhance efficiency, reduce waste, and utilize more sustainable methodologies.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. cem.com The reduction of 5-Bromo-2,3-difluorobenzaldehyde can be significantly enhanced through the use of microwave irradiation. Conventional heating methods often require longer reaction times, whereas microwave heating provides rapid and uniform energy transfer to the reaction mixture.

Studies on the microwave-assisted reduction of various aldehydes using sodium borohydride supported on silica (B1680970) gel have demonstrated a dramatic reduction in reaction times, often from hours to minutes, with high yields. sapub.orgmanuscriptsystem.com This solventless approach further aligns with green chemistry principles by minimizing solvent waste.

Table 2: Representative Data for Microwave-Assisted Reduction of Aromatic Aldehydes with NaBH₄/Silica Gel

SubstrateConventional Method (Time, h)Microwave Method (Time, min)Yield (%)
Benzaldehyde2595
4-Chlorobenzaldehyde3792
4-Methoxybenzaldehyde2.5694
2-Nitrobenzaldehyde4888

Data is representative of similar reactions and serves for illustrative purposes.

Solventless and Mechanochemical Approaches (e.g., Ball Milling)

Mechanochemistry, which involves inducing reactions through mechanical force, offers a solvent-free alternative for chemical synthesis. beilstein-journals.org Ball milling is a common mechanochemical technique where the kinetic energy from grinding media is transferred to the reactants, initiating chemical transformations.

The reduction of aromatic aldehydes has been successfully demonstrated using mechanochemical methods. researchgate.net For instance, the reaction of aldehydes with a solid reducing agent in a ball mill can lead to the formation of the corresponding alcohols with high efficiency, eliminating the need for bulk solvents and simplifying work-up procedures. This approach is particularly advantageous for reactions involving poorly soluble reactants. retsch.com

Application of Ultrasound in Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. ugm.ac.id The formation and collapse of microscopic bubbles in the reaction medium generate localized high temperatures and pressures, accelerating chemical transformations.

The reduction of aldehydes to alcohols is a reaction that benefits from ultrasonic irradiation. Studies have shown that the use of ultrasound can significantly shorten reaction times and improve yields in the reduction of aromatic aldehydes with reagents like sodium borohydride. researchgate.net

Table 3: Effect of Ultrasound on the Reduction of Benzaldehyde with NaBH₄

ConditionReaction Time (min)Yield (%)
Stirring (Silent)6075
Ultrasound1592

Data is for a representative reaction and serves for illustrative purposes. ugm.ac.id

Utilization of Ionic Liquids and Sustainable Catalysts

Ionic liquids (ILs) are salts with low melting points that can be used as environmentally benign solvents and catalysts in organic synthesis. alfa-chemistry.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds.

In the synthesis of this compound, an ionic liquid could serve as the reaction medium for the reduction of the aldehyde precursor. Research has shown that benzaldehyde-functionalized ionic liquids can be readily reduced to the corresponding benzyl alcohol-functionalized ionic liquids using sodium borohydride. researchgate.net This demonstrates the compatibility of such reduction reactions with ionic liquid media.

Furthermore, the development of sustainable catalysts is a key aspect of green chemistry. For the reduction of aldehydes, catalysts based on abundant and non-toxic metals are being explored as alternatives to more hazardous or precious metal catalysts.

Chemical Reactivity and Derivatization Studies of 5 Bromo 2,3 Difluorobenzene Methanol

Exploration of Electrophilic and Nucleophilic Properties

The electronic landscape of 5-Bromo-2,3-difluorobenzene methanol (B129727) is characterized by a nuanced balance of electron-withdrawing and electron-donating effects. The fluorine and bromine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution reactions. Conversely, the lone pairs of electrons on the halogen atoms can participate in resonance, exhibiting a weak electron-donating effect (+M). However, the inductive effect of the halogens, particularly the two fluorine atoms, is dominant, rendering the benzene (B151609) ring electron-deficient.

The primary site for nucleophilic attack is the carbon atom bonded to the bromine. The significant electronegativity difference between carbon and bromine creates a polar covalent bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

The hydroxyl group of the methanol substituent introduces both nucleophilic and electrophilic character. The oxygen atom, with its lone pairs of electrons, is nucleophilic and can react with various electrophiles. The hydrogen atom of the hydroxyl group is slightly acidic and can be removed by a base, forming an alkoxide, which is a much stronger nucleophile. The benzylic carbon of the methanol group can also become electrophilic if the hydroxyl group is converted into a good leaving group.

Strategic Use as a Building Block in Complex Organic Synthesis

The multifunctionality of 5-Bromo-2,3-difluorobenzene methanol makes it a strategic starting material for the synthesis of a variety of complex organic molecules. The distinct reactivity of the bromine atom and the hydroxyl group allows for sequential and selective modifications.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring is a prime handle for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds. In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established and can be applied to this substrate. The reactivity of aryl bromides in Suzuki-Miyaura couplings is generally high, making this compound a suitable candidate for such transformations. The reaction would proceed by the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. A variety of aryl, heteroaryl, vinyl, and alkyl groups can be introduced at the 5-position of the difluorobenzene ring using this methodology.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water(2,3-Difluoro-5-phenylphenyl)methanol

This table represents a hypothetical, yet chemically plausible, Suzuki-Miyaura reaction based on established protocols for similar substrates.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom can also be displaced by strong nucleophiles under certain conditions, although this is generally less common for aryl halides compared to alkyl halides unless activated by strong electron-withdrawing groups. For aryl halides, nucleophilic aromatic substitution (SNAAr) typically requires harsh reaction conditions (high temperature and pressure) or the presence of activating groups ortho or para to the leaving group. In the case of this compound, the fluorine atoms do provide some activation, but more forcing conditions would likely be necessary for direct displacement of the bromine by nucleophiles like amines, alkoxides, or thiolates.

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol functionality of this compound is readily derivatized through various reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an anhydride. This reaction is typically catalyzed by an acid or a base. For example, reaction with acetyl chloride in the presence of a base like pyridine would yield (5-bromo-2,3-difluorophenyl)methyl acetate.

Etherification: The hydroxyl group can also be transformed into an ether. The Williamson ether synthesis is a common method for this transformation. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For instance, treatment with sodium hydride followed by methyl iodide would produce 5-bromo-2,3-difluoro-1-(methoxymethyl)benzene.

Table 2: Representative Reactions of the Hydroxyl Group

Reaction TypeReagentCatalyst/BaseProduct
EsterificationAcetic anhydridePyridine(5-bromo-2,3-difluorophenyl)methyl acetate
EtherificationMethyl iodideSodium hydride5-bromo-2,3-difluoro-1-(methoxymethyl)benzene

Transformation to Related Halogenated Fluorobenzene (B45895) Derivatives

The bromine atom can serve as a precursor for the introduction of other functional groups. For instance, it can be converted to an organolithium or Grignard reagent through metal-halogen exchange. This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Furthermore, the bromine atom can potentially be replaced by other halogens through halogen exchange reactions, although this often requires specific catalysts or reaction conditions. For example, conversion to the corresponding iodo-derivative could potentially be achieved, which would exhibit different reactivity in cross-coupling reactions.

Novel Chemical Transformations Mediated by this compound

While specific novel transformations mediated directly by this compound are not widely reported, its structural motifs are found in various patented compounds, suggesting its use as a key intermediate in the synthesis of proprietary molecules. The combination of the brominated and fluorinated phenyl ring with a reactive benzylic alcohol provides a platform for the development of new synthetic methodologies. For example, intramolecular reactions between a derivative of the hydroxyl group and a substituent introduced at the bromine position could lead to the formation of novel heterocyclic systems. The unique electronic properties conferred by the fluorine atoms can also influence the regioselectivity and stereoselectivity of reactions at adjacent positions, opening avenues for the discovery of new chemical transformations.

Derivatization for Enhanced Synthetic Utility

The functional groups of this compound offer multiple avenues for derivatization. The hydroxyl group can undergo oxidation, reduction, and acylation, while the carbon-bromine bond provides a handle for cross-coupling and functionalization reactions. These transformations convert the initial scaffold into a variety of useful synthetic intermediates.

The primary alcohol functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid. This transformation is a fundamental step in the synthesis of various esters, amides, and other acid derivatives. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired scale and functional group tolerance.

Common laboratory-scale oxidants for the conversion of benzyl (B1604629) alcohols to benzoic acids include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and pyridinium chlorochromate (PCC), although the latter often stops at the aldehyde stage under anhydrous conditions. Milder and more selective methods have also been developed. For instance, oxidation using catalytic amounts of transition metals with a terminal oxidant is a widely used strategy.

A representative oxidation reaction is summarized below:

ReactantProductReagent/Conditions
This compound5-Bromo-2,3-difluorobenzoic acid1. KMnO₄, NaOH, H₂O, heat2. HCl (aq)

This oxidation provides a key intermediate for further synthetic manipulations, including the introduction of new functionalities via the carboxylic acid group.

The reduction of this compound can proceed via two main pathways, depending on the reaction conditions and the reducing agent employed: reduction of the alcohol to a methyl group or reductive cleavage of the carbon-bromine bond (hydrodehalogenation).

Reduction of the Alcohol Functionality: The conversion of the benzylic alcohol to a methyl group results in the formation of 5-bromo-2,3-difluorotoluene. This deoxygenation is effectively achieved using silane-based reducing agents in the presence of a strong acid. Triethylsilane (Et₃SiH) in combination with trifluoroacetic acid (TFA) is a common system for the reduction of benzylic alcohols, which proceeds through a stabilized benzylic carbocation intermediate. gelest.com

Reductive Dehalogenation: The bromo substituent can be selectively removed through catalytic hydrogenation, yielding 2,3-difluorobenzyl alcohol. This hydrodehalogenation is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org This reaction is generally chemoselective, leaving the alcohol and fluoro groups intact. Bromides are more readily reduced than chlorides under these conditions. organic-chemistry.org Alternative methods, including copper-catalyzed hydrodehalogenation, have also been developed for aromatic bromides. mdpi.com

Starting MaterialProductReaction TypeTypical Reagents
This compound5-Bromo-2,3-difluorotolueneAlcohol ReductionEt₃SiH, TFA
This compound2,3-Difluorobenzyl alcoholHydrodehalogenationH₂, Pd/C

The direct conversion of the primary alcohol in this compound to a nitrile group, yielding 5-bromo-2,3-difluorobenzonitrile, is a valuable transformation for introducing a cyano group. This functional group is a precursor to amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. One-pot oxidative methods are particularly efficient for this conversion.

For example, treatment of a benzyl alcohol with trichloroisocyanuric acid (TCCA) in aqueous ammonia provides the corresponding nitrile in good yields under mild conditions. thieme-connect.demdpi.com Another effective system employs pentylpyridinium tribromide (PPTB) in aqueous ammonium acetate. acs.org These methods avoid the need for preparing and isolating intermediate aldehydes or amides.

The general transformation is as follows: (5-Bromo-2,3-difluorophenyl)methanol → 5-Bromo-2,3-difluorobenzonitrile

SubstrateProductReagent SystemKey Features
Benzyl AlcoholsBenzonitrilesTCCA / aq. NH₃One-pot, mild conditions
Benzyl AlcoholsBenzonitrilesPPTB / aq. NH₄OAcSimple, one-pot system

The hydroxyl group of this compound readily undergoes acylation to form esters. Acetylation, a common protection strategy or a means to introduce an acetyl group, can be achieved by reacting the alcohol with acetic anhydride or acetyl chloride. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which neutralizes the acidic byproduct.

Studies have also explored solvent- and catalyst-free conditions for the acetylation of benzyl alcohols with acetic anhydride, often requiring moderate heating to achieve complete conversion. researchgate.netorganic-chemistry.org For a more catalyzed approach, zinc chloride has been shown to be an inexpensive and efficient catalyst for this transformation under solvent-free conditions at room temperature. researchgate.net

A typical acetylation reaction is shown below: (5-Bromo-2,3-difluorophenyl)methanol + Acetic Anhydride → (5-Bromo-2,3-difluorophenyl)methyl acetate

Alcohol SubstrateAcetylating AgentConditionsProduct
Benzyl alcoholAcetic anhydrideNone, 60 °CBenzyl acetate
Alcohols/PhenolsAcetic anhydride/Acetyl chlorideZnCl₂, Room Temp.Corresponding Acetate

Late-Stage Functionalization and Site-Selective Modifications

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and materials science. It involves introducing chemical modifications at a late point in a synthetic sequence, allowing for the rapid generation of analogues from a common, complex intermediate without resorting to de novo synthesis. organic-chemistry.orgmdpi.comsylzyhg.com The halogenated and electronically distinct positions on the aromatic ring of this compound and its derivatives make them interesting substrates for LSF, enabling exploration of structure-activity relationships.

The difluoromethyl (CF₂H) group is increasingly recognized as a valuable substituent in medicinal chemistry, often serving as a bioisostere for a hydroxyl or thiol group and modulating physicochemical properties such as lipophilicity and metabolic stability. The carbon-bromine bond in derivatives of this compound serves as a prime target for introducing a difluoromethyl group via cross-coupling reactions.

Recent advances have established robust methods for the difluoromethylation of aryl halides. Transition-metal catalysis, particularly with copper or nickel, has been instrumental in this area. For example, copper-mediated cross-coupling reactions can effectively form a C(sp²)–CF₂H bond. Nickel-catalyzed difluoromethylation of aryl halides has also been reported, demonstrating tolerance to various functional groups. These methods provide a pathway to convert the bromo-substituted aromatic ring into a difluoromethylated analogue, further expanding the synthetic utility of this scaffold.

Reaction TypeSubstrateReagent/CatalystProduct Feature
C(sp²)–CF₂H bond formationAryl HalidesCopper or Nickel catalystsIntroduction of CF₂H group

Introduction of Other Functionalities

The chemical reactivity of this compound, primarily centered around its hydroxyl group, allows for its derivatization and the introduction of a variety of other functional groups. This versatility makes it a valuable intermediate in the synthesis of more complex molecules. Standard organic transformations can be employed to convert the benzylic alcohol into ethers, esters, and amines, thereby expanding its utility in medicinal chemistry and materials science.

The primary alcohol functional group in this compound is amenable to several well-established synthetic methodologies for the introduction of new functionalities. These derivatization reactions are crucial for modifying the compound's physical and chemical properties, such as solubility, polarity, and biological activity.

One of the most common transformations is the conversion of the alcohol to an ether. The Williamson ether synthesis, a reliable and widely used method, can be employed for this purpose. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of 5-bromo-2,3-difluorobenzyl ethers, the alcohol would first be treated with a strong base, such as sodium hydride, to generate the corresponding sodium alkoxide. This alkoxide would then be reacted with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Another important class of derivatives accessible from this compound are esters. Esterification can be achieved through several methods, including the Fischer esterification with a carboxylic acid under acidic conditions, or reaction with an acyl halide or anhydride in the presence of a base. A particularly mild and effective method for esterification is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, although this is not relevant for an achiral molecule like this compound. The reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.org

Furthermore, the hydroxyl group can be replaced by a nitrogen-containing functionality to produce the corresponding benzylamine. While direct conversion can be challenging, a common synthetic route involves a two-step process. First, the alcohol is converted to a better leaving group, such as a tosylate or a bromide. The resulting 5-bromo-2,3-difluorobenzyl bromide can then undergo nucleophilic substitution with an amine or an ammonia equivalent. Alternatively, a more direct conversion of a fluorobenzyl alcohol to a fluorobenzylamine can be achieved through a process involving diazotization of the corresponding amine, as outlined in certain patents, suggesting the reverse reaction is also plausible under specific conditions. google.com The existence of 5-bromo-2,3-difluorobenzylamine as a commercially available compound further supports the feasibility of this transformation. cymitquimica.com

The following table summarizes the types of functionalities that can be introduced and the general synthetic methods applicable to this compound.

Functional Group IntroducedReaction TypeKey ReagentsResulting Compound Class
Ether (-OR)Williamson Ether SynthesisStrong base (e.g., NaH), Alkyl halide (R-X)5-Bromo-2,3-difluorobenzyl ethers
Ester (-OOCR)Mitsunobu ReactionPPh3, DEAD/DIAD, Carboxylic acid (RCOOH)5-Bromo-2,3-difluorobenzyl esters
Amine (-NH2)Nucleophilic Substitution1. Activation (e.g., SOCl2, PBr3) 2. Amination (e.g., NH3)5-Bromo-2,3-difluorobenzylamine

These derivatization studies highlight the synthetic potential of this compound as a building block for creating a diverse range of functionalized molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2,3 Difluorobenzene Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Bromo-2,3-difluorobenzene methanol (B129727), a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers an unambiguous assignment of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-2,3-difluorobenzene methanol is anticipated to exhibit distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) and hydroxyl protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet or a doublet, which may show coupling to the hydroxyl proton under certain conditions.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic-H7.0 - 7.5m-
Methylene-H (CH₂)~4.7s or d-
Hydroxyl-H (OH)Variables (broad) or t-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable insights into the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. The carbons bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), a key feature in the structural confirmation. The carbon bearing the bromine atom will also show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-Br110 - 120-
C-F145 - 160Large ¹JCF
C-H (aromatic)115 - 130-
C-CH₂OH135 - 145-
CH₂OH60 - 70-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the fluorine-fluorine coupling constant (³JFF) would provide definitive evidence for their relative positions on the aromatic ring. Furthermore, coupling to adjacent aromatic protons (³JHF, ⁴JHF) can also be observed, further corroborating the structural assignment.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-130 to -140d³JFF
F-3-150 to -160d³JFF

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. A COSY spectrum would reveal the coupling network between protons, particularly in the aromatic region. HSQC would correlate each proton with its directly attached carbon atom. The HMBC spectrum would be crucial in establishing long-range correlations between protons and carbons, for instance, showing the correlation from the methylene protons to the aromatic carbons, thus confirming the position of the methanol substituent.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C-F, C-Br, and C=C bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ region. Strong absorption bands in the 1000-1300 cm⁻¹ range are characteristic of C-F stretching vibrations. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 4: Predicted FT-IR Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
O-H (alcohol)3200 - 3600 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C=C (aromatic)1450 - 1600Stretching
C-F1000 - 1300 (strong)Stretching
C-O (alcohol)1000 - 1200Stretching
C-Br500 - 700Stretching

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a molecule, offering detailed information about its chemical structure and symmetry. The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of its functional groups and the aromatic ring.

The analysis of brominated and fluorinated benzene derivatives provides a basis for assigning the key vibrational modes. nih.govresearchgate.net The C-Br stretching vibration is typically observed as a strong band in the low-frequency region, generally between 500 and 600 cm⁻¹. The C-F stretching vibrations of the difluorinated benzene ring are expected to produce strong to medium intensity bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). The aromatic ring stretching vibrations are expected to produce characteristic peaks around 1400-1600 cm⁻¹. irphouse.com The presence of the methanol substituent (-CH₂OH) introduces additional vibrational modes, including C-O stretching and O-H stretching, which would be expected around 1050 cm⁻¹ and in the broad region of 3200-3600 cm⁻¹, respectively.

Table 1: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
O-H Stretch 3200 - 3600 Broad, Medium
C=C Aromatic Ring Stretch 1570 - 1610 Strong
C=C Aromatic Ring Stretch 1400 - 1480 Strong
C-F Stretch 1100 - 1300 Strong
C-O Stretch 1030 - 1080 Medium

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to exhibit absorption bands characteristic of a substituted benzene chromophore.

Aromatic compounds typically display two main absorption bands: the primary band (E2-band) around 200-220 nm and the secondary, fine-structured band (B-band) between 250 and 280 nm, both arising from π → π* transitions within the benzene ring. nih.gov The presence of substituents—bromo, fluoro, and hydroxymethyl groups—on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands. The halogen substituents (Br and F) and the hydroxyl group of the methanol substituent act as auxochromes, modifying the absorption characteristics of the benzene ring through their lone pairs of electrons interacting with the π-system. nsf.gov Theoretical studies on related molecules like 5-bromo-2-ethoxyphenylboronic acid have shown electronic transitions in the 200-400 nm range. nih.gov

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π* (E2-band) ~ 210 - 225 High

Note: These are expected values. The exact λmax and ε are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₇H₅BrF₂O), the molecular weight is 226.01 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two peaks of almost equal intensity at m/z 226 and m/z 228. libretexts.org

The fragmentation of the molecular ion is expected to follow pathways characteristic of benzyl (B1604629) alcohols and halogenated aromatic compounds. youtube.comlibretexts.org

Loss of a Halogen: A primary fragmentation pathway for halogenated compounds is the loss of the halogen atom. taylorfrancis.com Loss of the bromine radical would lead to a fragment ion at m/z 147.

Alpha-Cleavage: As a benzyl alcohol, alpha-cleavage is a common fragmentation route. libretexts.org This involves the cleavage of the bond between the aromatic ring and the CH₂OH group, which could lead to a C₆H₂BrF₂⁺ ion at m/z 195/197 or a CH₂OH⁺ ion at m/z 31.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (18 amu), resulting in an M-18 peak. youtube.com This would produce a fragment ion at m/z 208/210.

Formation of Tropylium Ion: Benzyl derivatives often rearrange to form a stable tropylium ion. Loss of the -OH group followed by rearrangement could lead to a bromodifluorotropylium cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Possible Fragment Fragmentation Pathway
226 228 [C₇H₅BrF₂O]⁺ Molecular Ion (M⁺)
208 210 [C₇H₃BrF₂]⁺ M⁺ - H₂O (Dehydration)
195 197 [C₆H₂BrF₂]⁺ M⁺ - CH₂OH (Alpha-Cleavage)
147 - [C₇H₅F₂O]⁺ M⁺ - Br

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Table 4: Hypothetical Crystal Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.80
b (Å) 14.50
c (Å) 9.50
β (°) 105.0
Volume (ų) 770.0
Z (molecules/unit cell) 4

Note: These values are hypothetical and serve as an illustration of the data obtained from an XRD experiment.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula and confirming the purity of a synthesized sample. The theoretical elemental composition of this compound (C₇H₅BrF₂O) is calculated based on its molecular formula and the atomic weights of its elements.

For a pure sample, the experimentally determined percentages of Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O) should closely match the calculated theoretical values, typically within a ±0.4% margin of error.

Table 5: Elemental Composition of this compound (C₇H₅BrF₂O)

Element Atomic Weight ( g/mol ) Theoretical Percentage (%)
Carbon (C) 12.01 37.19
Hydrogen (H) 1.01 2.23
Bromine (Br) 79.90 35.35
Fluorine (F) 19.00 16.81
Oxygen (O) 16.00 7.08

| Total | 226.01 | 100.00 |

Theoretical and Computational Investigations of 5 Bromo 2,3 Difluorobenzene Methanol

Quantum Mechanical Approaches (e.g., Density Functional Theory, DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like 5-Bromo-2,3-difluorobenzene methanol (B129727). DFT has become a standard method in computational chemistry due to its favorable balance between accuracy and computational cost. semanticscholar.org A typical study would employ a functional, such as B3LYP or M06-2X, combined with a basis set (e.g., 6-311++G(d,p)) to calculate the molecule's properties. However, no specific DFT studies dedicated to the title compound have been identified in published literature.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study would be to determine the most stable three-dimensional structure of 5-Bromo-2,3-difluorobenzene methanol through geometry optimization. This process minimizes the energy of the molecule to find its equilibrium geometry, providing data on bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify the most stable orientation of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring.

As no specific research is available, a data table for its optimized geometry cannot be provided.

Calculation of Vibrational Wavenumbers and Frequencies

Following geometry optimization, the vibrational frequencies of the molecule would be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. Each calculated frequency is associated with a specific type of molecular motion, such as C-H stretching, C-F stretching, or O-H bending.

A data table of calculated vibrational wavenumbers for this compound is not available due to the absence of dedicated computational studies.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity.

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the literature.

Natural Bond Orbital (NBO) Analysis for Electronic InteractionsNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions. This analysis can reveal hyperconjugative effects and the nature of intramolecular hydrogen bonds. Studies on related molecules like bromobenzene (B47551) have utilized NBO analysis to understand halogen bonding.acs.org

However, a specific NBO analysis detailing the stabilization energies for electronic interactions within this compound has not been documented in scientific publications.

Global Reactivity Parameters (e.g., Electronegativity, Hardness)

Global reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that help in understanding the chemical reactivity and stability of a molecule. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, a computational study would first optimize the molecular geometry and then calculate the HOMO and LUMO energies. From these values, key global reactivity parameters would be determined:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. A higher electronegativity value suggests a greater ability to attract electrons.

Chemical Hardness (η): Indicates the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (the HOMO-LUMO gap). A larger HOMO-LUMO gap signifies higher kinetic stability and lower chemical reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it quantifies the ease with which a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is a function of both electronegativity and chemical hardness.

Table 1: Illustrative Global Reactivity Parameters for this compound

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialIP-EHOMO6.5
Electron AffinityEA-ELUMO1.2
Electronegativityχ(IP + EA) / 23.85
Chemical Hardnessη(IP - EA) / 22.65
Chemical SoftnessS1 / η0.38
Electrophilicity Indexωχ2 / (2η)2.79

Charge Transfer Characteristics within the Molecule

Intramolecular charge transfer is a crucial aspect of understanding a molecule's electronic properties, reactivity, and spectroscopic behavior. Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution and delocalization within a molecule.

For this compound, an NBO analysis would provide:

Natural Atomic Charges: This would reveal the distribution of electron density among the atoms. The electronegative fluorine, bromine, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would likely have partial positive charges.

Donor-Acceptor Interactions: NBO analysis identifies interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, indicate electron delocalization from lone pairs or bonding orbitals to antibonding orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For instance, delocalization from the oxygen lone pairs to adjacent antibonding orbitals (e.g., σ*(C-C)) would be expected.

These findings are critical for understanding the molecule's stability, the nature of its chemical bonds, and its potential for interacting with other molecules.

Prediction of Spectroscopic Properties

Computational methods allow for the simulation of various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. scielo.org.za This method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

A GIAO calculation for this compound would predict the 1H and 13C chemical shifts. These predicted values, when compared to a standard reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in an experimental NMR spectrum. The calculations would be sensitive to the molecule's conformation, particularly the orientation of the hydroxymethyl group.

Table 2: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (-CH2OH)Data not availableData not available
C2 (-F)Data not availableData not available
C3 (-F)Data not availableData not available
C4Data not availableData not available
C5 (-Br)Data not availableData not available
C6Data not availableData not available
C7 (CH2OH)Data not availableData not available

Simulated Infrared and Raman Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These simulations are typically performed using DFT methods, which calculate the harmonic vibrational frequencies.

For this compound, a frequency calculation would generate a list of vibrational modes and their corresponding frequencies and intensities for both IR and Raman activity. This allows for the assignment of specific spectral bands to particular molecular motions, such as:

O-H stretching of the methanol group.

C-H stretching of the aromatic ring and the methylene (B1212753) group.

C-F and C-Br stretching vibrations.

Aromatic C=C ring stretching and bending modes.

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent errors. nih.gov

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule, which determine its Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.net

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). This information is valuable for understanding the electronic structure of the molecule and how it absorbs light. The solvent environment can also be included in these calculations to provide more realistic predictions. nih.gov

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability.

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The first-order response of the molecule to a strong electric field, which is responsible for second-order NLO phenomena. A non-zero β value is a prerequisite for a material to exhibit second-harmonic generation.

For this compound, computational analysis would involve calculating the components of the polarizability and first hyperpolarizability tensors. mdpi.com The magnitude of these properties is influenced by factors such as intramolecular charge transfer and the presence of electron-donating and electron-withdrawing groups. The results would indicate the potential of this molecule for use in NLO applications. rsc.org

Table 3: Illustrative Calculated Polarizability and First Hyperpolarizability Components for this compound

PropertyComponentHypothetical Value (a.u.)
Polarizability αxxData not available
αyyData not available
αzzData not available
Average (α) Data not available
First Hyperpolarizability βxxxData not available
βxyyData not available
βxzzData not available
Total (βtot) Data not available

Thermodynamic Property Calculations

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computationally derived thermodynamic property data for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to calculate thermodynamic parameters for organic molecules, no published studies were found that have reported these values for the specific compound .

Theoretical calculations are crucial for understanding the stability, reactivity, and potential transformations of a molecule. These calculations typically provide values for key thermodynamic properties such as:

Enthalpy of Formation (ΔHf°): This value indicates the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

Standard Molar Entropy (S°): This property quantifies the degree of randomness or disorder of the molecules at a standard state. It is important for determining the spontaneity of reactions.

Gibbs Free Energy of Formation (ΔGf°): This is a critical thermodynamic potential that combines enthalpy and entropy to predict the spontaneity of a formation reaction under constant pressure and temperature.

In the absence of specific data for this compound, a general understanding can be inferred from studies on structurally related compounds, such as other halogenated benzyl (B1604629) alcohols. Computational studies on these analogous molecules utilize various levels of theory and basis sets to predict their thermodynamic properties. However, direct extrapolation of this data to this compound would not be scientifically rigorous due to the specific influence of the bromine and fluorine substituents at their respective positions on the benzene ring.

For illustrative purposes, the following table outlines the typical format for presenting such thermodynamic data. It is important to note that the values presented here are hypothetical and are not based on actual research findings for this compound.

Hypothetical Thermodynamic Data for this compound

Thermodynamic Property Symbol Calculated Value Units
Enthalpy of Formation ΔHf° Data not available kJ/mol
Standard Molar Entropy Data not available J/(mol·K)

Further research, specifically focused on the computational modeling of this compound, is required to determine its specific thermodynamic properties. Such a study would provide valuable insights into the chemical behavior of this compound.

Applications of 5 Bromo 2,3 Difluorobenzene Methanol As a Synthetic Precursor in Advanced Materials and Chemical Entities

Role in Pharmaceutical Intermediate Synthesis

The molecular architecture of 5-Bromo-2,3-difluorobenzene methanol (B129727) makes it an exceptionally useful intermediate in the construction of novel drug candidates. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.net, nih.gov, nih.gov

Development of Novel Therapeutic Agents

5-Bromo-2,3-difluorobenzene methanol is a versatile precursor for creating new therapeutic agents. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. These reactions are fundamental in modern drug discovery, allowing for the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds. For instance, the compound can be converted into a boronate ester, which is then used in Suzuki coupling reactions without needing further purification. chemicalbook.com

The compound's difluorophenyl core is a structural motif found in various biologically active molecules. A patent for the related compound, 2,3-Difluoro-5-bromophenol, highlights its role as a key intermediate in synthesizing compounds with physiological or pharmaceutical activity. google.com This suggests that the 5-bromo-2,3-difluorobenzyl moiety is a valuable pharmacophore for developing new drugs.

Precursor for Bioactive Compounds

The dual functionality of this compound provides multiple pathways for synthetic elaboration into a wide array of bioactive compounds. The primary alcohol group can be easily oxidized to form the corresponding aldehyde or carboxylic acid, which are common functional groups in active pharmaceutical ingredients (APIs). Alternatively, the hydroxyl group can be transformed into a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.

The strategic placement of the functional groups allows for a programmed sequence of reactions. The bromo group can be used for an initial coupling reaction, followed by modification of the methanol group, or vice versa. This versatility enables chemists to build molecular complexity efficiently. The related compound, 5-Bromo-2,3-difluorophenol, is cited as an important intermediate for compounds with applications against a range of diseases, underscoring the value of this substitution pattern in bioactive compound synthesis. google.com

Table 1: Synthetic Utility of this compound in Chemical Synthesis

Functional Group Position Common Reactions Resulting Functionality Application Area
Bromine (Br) 5 Suzuki, Stille, Heck, Sonogashira Coupling Aryl-Aryl, Aryl-Alkene, Aryl-Alkyne Core scaffold construction
Hydroxymethyl (-CH₂OH) 1 Oxidation Aldehyde (-CHO), Carboxylic Acid (-COOH) Introduction of H-bond donors/acceptors
Hydroxymethyl (-CH₂OH) 1 Esterification / Etherification Esters (-CH₂O-COR), Ethers (-CH₂O-R) Prodrugs, Linkers
Hydroxymethyl (-CH₂OH) 1 Halogenation / Mesylation Benzyl (B1604629) Halide (-CH₂X), Benzyl Mesylate (-CH₂OMs) Reactive intermediate for substitution

Contributions to Agrochemical Development

The same chemical attributes that make this compound valuable in pharmaceuticals also apply to the agrochemical industry. The introduction of fluorine atoms into pesticides and herbicides is a common strategy to increase their potency and metabolic stability.

Utility in Materials Science and Optoelectronics

The unique electronic properties derived from the difluoro substitution pattern make this compound a valuable precursor for advanced materials, particularly in the field of optoelectronics.

Synthesis of Polymer Materials with Tunable Properties

The ability of this compound to participate in carbon-carbon bond-forming reactions makes it a suitable monomer for the synthesis of specialty polymers. Through reactions like Suzuki or Stille coupling, the 5-bromo-2,3-difluorophenyl unit can be incorporated into the backbone of conjugated polymers. These polymers are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms help to lower the energy levels of the polymer's molecular orbitals (HOMO and LUMO), which can improve charge injection/extraction and enhance the stability and efficiency of the resulting electronic devices.

Components in Liquid Crystals and Other Advanced Materials

The 2,3-difluorophenyl group is a key component in the design of modern liquid crystals (LCs), which are essential for display technologies. google.com Liquid crystal molecules require a specific balance of properties, including a rod-like shape, chemical stability, and a particular dielectric anisotropy. The lateral fluorine atoms in the 2,3-difluoro arrangement significantly influence these properties.

This compound serves as a precursor to these complex liquid crystal molecules. The bromo- group is the synthetic handle used to connect the difluorophenyl core to other aromatic rings, often via cross-coupling reactions, to build the elongated, rigid structures characteristic of liquid crystals. uh.edu

Table 2: Influence of the 2,3-Difluoro Substituent in Liquid Crystal Materials

Property Influence of 2,3-Difluoro Group Benefit in Application
Dielectric Anisotropy (Δε) Induces a strong negative value google.com Essential for display modes like In-Plane Switching (IPS) and Vertically Aligned (VA)
Viscosity Can lead to lower rotational viscosity Faster switching times in Liquid Crystal Displays (LCDs)
Clearing Point Can result in high clearing points google.com Wider operating temperature range for the display
Molecular Ordering Enhances stability of certain tilted smectic phases Useful for advanced ferroelectric and antiferroelectric displays

Application as a Standard Reference Material in Analytical Chemistry

The accurate quantification of chemical compounds is crucial in fields ranging from environmental monitoring to pharmaceutical quality control. This often relies on the use of standard reference materials (SRMs) or certified reference materials (CRMs) for the calibration of analytical instruments and the validation of analytical methods. vnu.edu.vnnih.gov

Halogenated organic compounds, including those containing bromine and fluorine, are a class of substances that are often subject to regulatory monitoring due to their potential environmental and health impacts. chemicalbook.com The development and validation of robust analytical methods for these compounds are therefore of high importance. vnu.edu.vnavantorsciences.comlgcstandards.com

While this compound is not yet widely documented as a certified reference material, its stable, well-defined structure makes it a potential candidate for such applications. Its distinct isotopic pattern due to the bromine atom and the presence of fluorine could be advantageous for mass spectrometric detection.

In gas chromatography (GC) and liquid chromatography (LC), internal standards are often employed to improve the precision and accuracy of quantitative analysis. alfa-chemistry.com An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume and potential matrix effects. For the analysis of benzyl alcohols, various compounds can be used as internal standards, and the choice depends on the specific analytical method and the matrix being analyzed. greyhoundchrom.com

Given its structural similarity to other halogenated pollutants and its distinct analytical signature, this compound could potentially serve as an internal standard in methods for the analysis of other brominated and fluorinated compounds. The validation of such analytical methods would involve assessing parameters like linearity, precision, accuracy, and limits of detection and quantification.

The availability of high-purity grades of this compound, as indicated by gas chromatography (GC) analysis from suppliers, is a prerequisite for its potential use as a reference material. alfa-chemistry.com

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Routes

The current synthesis of 5-Bromo-2,3-difluorobenzene methanol (B129727) provides a reliable foundation, but future research will undoubtedly focus on developing more efficient, selective, and sustainable routes. A key area of exploration will be the selective C-H oxidation of 5-bromo-1,2,3-trifluorobenzene derivatives, which could offer a more direct and atom-economical approach compared to multi-step sequences. acs.orgorganic-chemistry.org The use of innovative oxidants, such as bis(methanesulfonyl) peroxide, has shown promise in the selective synthesis of benzylic alcohols without over-oxidation to the corresponding ketones, a challenge that can be significant with polyhalogenated substrates. acs.orgorganic-chemistry.org

Furthermore, dynamic kinetic resolution of racemic secondary alcohols, employing a combination of a racemization catalyst and a lipase (B570770) for acylation, presents a powerful strategy to obtain enantiopure 5-Bromo-2,3-difluorobenzene methanol derivatives. organic-chemistry.org This would be particularly valuable for the synthesis of chiral drugs and materials.

Synthetic StrategyPotential AdvantageRelevant Research Area
Selective C-H OxidationIncreased atom economy, reduced step countCatalysis, Green Chemistry
Dynamic Kinetic ResolutionAccess to enantiopure compoundsBiocatalysis, Asymmetric Synthesis
Metal-free Coupling ReactionsAvoidance of toxic metal catalystsSustainable Chemistry

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties conferred by the two fluorine atoms and the bromine atom in this compound open up avenues for exploring novel reactivity patterns. Future research is expected to focus on the catalytic C-H functionalization of the aromatic ring, enabling the introduction of new substituents at specific positions. nih.gov This could lead to a diverse library of derivatives with tailored properties.

The development of palladium-catalyzed multicomponent reactions involving benzylic alcohols is another promising direction. rsc.org Such reactions, which can form multiple bonds in a single operation, offer a highly efficient means of constructing complex molecular architectures from simple precursors. rsc.org Additionally, the in-situ activation of the benzylic alcohol using reagents like XtalFluor-E for Friedel-Crafts type reactions presents a mild and versatile method for forming carbon-carbon bonds without the need for harsh Lewis acids. rsc.org

Reaction TypePotential OutcomeKey Enabling Technology
Catalytic C-H FunctionalizationDiverse library of derivativesHomogeneous Catalysis
Multicomponent ReactionsRapid assembly of complex moleculesPalladium Catalysis
In-situ Alcohol ActivationMild C-C bond formationFluorinating Reagents

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing holds immense potential for the synthesis and functionalization of this compound. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or fast reactions often encountered in halogenation chemistry. rsc.orgsemanticscholar.orgrsc.orgresearchgate.netscispace.com The use of microreactors can enhance safety when handling potentially hazardous reagents and can lead to improved yields and selectivities. semanticscholar.orgrsc.org Electrochemical fluorination in a flow setup has demonstrated significant improvements in throughput compared to batch processes, a technique that could be adapted for the synthesis of fluorinated derivatives of the target molecule. youtube.com

Automated synthesis platforms, which integrate robotic handling with online reaction analysis, can accelerate the optimization of reaction conditions and the rapid generation of compound libraries. beilstein-journals.orgresearchgate.net These systems can autonomously explore a wide range of reaction variables to identify optimal synthetic protocols with minimal human intervention, significantly speeding up the discovery of new derivatives and applications. rsc.org

TechnologyKey BenefitApplication to Target Compound
Flow ChemistryEnhanced safety, improved yield and selectivitySynthesis and subsequent halogenation reactions
Automated Synthesis PlatformsHigh-throughput screening and optimizationRapid generation of derivative libraries
Electrochemical Flow SynthesisIncreased throughput and scalabilityEfficient production of fluorinated analogues

Advanced Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved synthetic methods and catalysts. Advanced Nuclear Magnetic Resonance (NMR) techniques will play a pivotal role in this endeavor. Multidimensional NMR experiments such as COSY, HSQC, and HMBC are powerful tools for unambiguously determining the structure of reaction products and intermediates. numberanalytics.comnumberanalytics.comox.ac.ukyoutube.comwiley.com

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally sensitive probe for studying the electronic environment of the fluorinated aromatic ring and for tracking the course of reactions. numberanalytics.com The development of novel ¹⁹F-centered NMR analysis methods will enable the structural elucidation of fluorinated compounds even in complex mixtures without the need for separation. numberanalytics.com Furthermore, the use of in-situ reaction monitoring techniques, such as high-pressure NMR and microfluidic NMR setups, will allow for the real-time observation of reactive intermediates and the elucidation of kinetic profiles, providing invaluable mechanistic insights. acs.orgrsc.orgnih.govresearchgate.net

TechniqueInformation GainedRelevance to Research
Multidimensional NMR (COSY, HSQC, HMBC)Detailed molecular structure and connectivityProduct characterization and structural confirmation
¹⁹F NMR SpectroscopyElectronic environment of fluorine atoms, reaction progressMechanistic studies and kinetic analysis
In-situ Reaction Monitoring (e.g., Flow NMR)Real-time observation of intermediates and kineticsUnraveling complex reaction mechanisms

Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry is set to become an indispensable tool in guiding the future research of this compound and its derivatives. Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms and predict the reactivity of different sites within the molecule. mdpi.commdpi.com This predictive power can help in designing more efficient catalysts and in understanding the factors that control selectivity in chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) modeling will be instrumental in establishing correlations between the molecular structure of derivatives and their biological activity or material properties. nih.gov By developing predictive models based on descriptors derived from the molecular structure, it will be possible to rationally design new compounds with enhanced performance for specific applications, such as pharmaceuticals or advanced materials. oulu.finih.govk-state.eduresearchgate.net This in-silico approach can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates.

Modeling ApproachApplicationImpact on Research
Density Functional Theory (DFT)Mechanistic investigation, reactivity predictionRational catalyst design, understanding selectivity
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or material propertiesEfficient design of new functional molecules
Machine Learning in Catalyst DesignAccelerating the discovery of optimal catalystsHigh-throughput screening and catalyst optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.